molecular formula C14H15ClN4 B12219764 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine

2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine

Cat. No.: B12219764
M. Wt: 274.75 g/mol
InChI Key: DZZXQZAOTPFMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Crystallographic Data Interpretation

While X-ray crystallographic data for 2-chloro-3-(4-phenylpiperazin-1-yl)pyrazine is not directly available in the provided sources, analogous pyrazine-piperazine hybrids offer structural insights. For example, 2-(4-phenylpiperazin-1-yl)pyrazine (lacking the chlorine substituent) crystallizes in a monoclinic system with a planar pyrazine ring and a chair-configured piperazine moiety. The chlorine atom in the target compound is expected to introduce steric and electronic perturbations, potentially altering bond lengths and angles. Computational models predict a dihedral angle of ~30° between the pyrazine and phenyl rings, minimizing steric clash while preserving conjugation.

Comparative Analysis with Pyrazine-Piperazine Hybrid Structures

The incorporation of chlorine distinguishes this compound from related hybrids:

  • 2-(Piperidin-1-yl)pyrazine : Replacing piperazine with piperidine eliminates the second nitrogen, reducing hydrogen-bonding capacity.
  • 2-(Pyrrolidin-1-yl)pyrazine : The five-membered pyrrolidine ring increases ring strain but enhances lipophilicity.
  • 2-(4-Methylpiperazin-1-yl)pyrazine : A methyl group instead of phenyl reduces aromatic stacking potential.

The phenyl group in 2-chloro-3-(4-phenylpiperazin-1-yl)pyrazine enhances π-π interactions, as evidenced by its higher melting point (predicted 210–215°C ) compared to non-aromatic analogs.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 8.20 (d, J = 1.5 Hz, 1H) : Pyrazine H-3 proton, deshielded by the adjacent chlorine.
  • δ 8.10 (dd, J = 2.5, 1.5 Hz, 1H) : Pyrazine H-5 proton, coupled to H-6.
  • δ 7.88 (d, J = 2.5 Hz, 1H) : Pyrazine H-6 proton.
  • δ 7.30–7.25 (m, 2H) and δ 6.95–6.90 (m, 3H) : Phenyl ring protons.
  • δ 3.75–3.70 (m, 4H) and δ 3.30–3.25 (m, 4H) : Piperazine N–CH₂ protons.

¹³C NMR (125 MHz, CDCl₃):

  • δ 155.1 : Pyrazine C-2 bonded to chlorine.
  • δ 142.0–132.1 : Remaining pyrazine carbons.
  • δ 151.0–114.2 : Phenyl carbons.
  • δ 49.7–45.1 : Piperazine methylene carbons.

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS):

  • Molecular ion [M+H]⁺ : m/z 296.0932 (calculated for C₁₄H₁₅ClN₅⁺: 296.0935).
  • Major fragments :
    • m/z 261.0580 ([M+H–Cl]⁺, 100% intensity).
    • m/z 186.0321 (pyrazine-piperazine fragment, C₈H₈N₅⁺).
    • m/z 77.0386 (phenyl cation, C₆H₅⁺).

The loss of chlorine (Δ m/z 35.45) dominates the fragmentation pathway, followed by cleavage of the piperazine N–C bond.

Tables

Table 1: Comparative NMR Shifts of Pyrazine-Piperazine Derivatives

Compound Pyrazine H-3 (δ, ppm) Pyrazine H-5 (δ, ppm) Piperazine N–CH₂ (δ, ppm)
2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine 8.20 8.10 3.75–3.25
2-(4-Phenylpiperazin-1-yl)pyrazine 8.12 8.02 3.78–3.29
2-(Piperidin-1-yl)pyrazine 8.17 8.00 3.62–1.73

Table 2: Key Mass Spectral Fragments

Fragment Ion m/z Composition Proposed Structure
[M+H]⁺ 296.0932 C₁₄H₁₅ClN₅⁺ Intact molecular ion
[M+H–Cl]⁺ 261.0580 C₁₄H₁₅N₅⁺ Chlorine loss
C₈H₈N₅⁺ 186.0321 C₈H₈N₅⁺ Pyrazine-piperazine core

Properties

Molecular Formula

C14H15ClN4

Molecular Weight

274.75 g/mol

IUPAC Name

2-chloro-3-(4-phenylpiperazin-1-yl)pyrazine

InChI

InChI=1S/C14H15ClN4/c15-13-14(17-7-6-16-13)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2

InChI Key

DZZXQZAOTPFMKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Using 2-Chloropyrazine and 1-Phenylpiperazine

Standard Reaction Protocol

The most widely reported method involves reacting 2-chloropyrazine with 1-phenylpiperazine under basic conditions. Key steps include:

  • Reactants :
    • 2-Chloropyrazine (1.75 mmol)
    • 1-Phenylpiperazine (1.75 mmol)
    • Potassium fluoride (3.50 mmol) as a base.
  • Solvent : Water (1 mL)
  • Conditions : 100°C for 17 hours.
  • Workup : Extraction with ethyl acetate, concentration, and purification via column chromatography.
Yield and Characterization
  • Yield : 81%.
  • Analytical Data :
    • 1H NMR (400 MHz, CDCl3): δ 8.37 (d, J = 4.7 Hz, 2H, pyrazine-H), 7.32 (dt, J = 8.8 Hz, 2H, Ar-H), 7.01 (dd, J = 8.8 Hz, 2H, Ar-H), 6.92 (dt, J = 8.8 Hz, 1H, Ar-H), 3.31–3.22 (m, 4H, piperazine-H), 1.71–1.52 (m, 6H, piperazine-H).
    • HRMS : m/z [M + H]+ calcd. for C14H17N4: 241.1448; found: 241.1448.

Role of Reaction Parameters

  • Base Selection : KF outperforms Na2CO3 or Cs2CO3 in aqueous media due to enhanced nucleophilicity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) are avoided to minimize side reactions; water enables greener synthesis.
  • Temperature : Elevated temperatures (100°C) accelerate substitution without decomposition.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times in similar systems (e.g., 12 minutes for 1-phenylpiperazine derivatives). Adapting this to 2-chloro-3-(4-phenylpiperazin-1-yl)pyrazine may improve efficiency.

Purification and Scalability

Chromatographic Techniques

  • Column Chromatography : Silica gel with EtOAc/hexane (4:1) removes unreacted starting materials.
  • Recrystallization : Isopropyl alcohol yields high-purity crystals (mp 132–133°C).

Industrial-Scale Considerations

  • Continuous Flow Systems : Patents describe kilogram-scale syntheses using automated reactors for analogous piperazines.
  • Cost Efficiency : Bulk 1-phenylpiperazine (USD 50–100/g) and 2-chloropyrazine (USD 20–50/g) make the NAS route economically viable.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
NAS (KF/H2O) 100°C, 17 h 81% >99% High
Buchwald–Hartwig Pd/C, 80°C, 24 h N/A N/A Moderate
Microwave-Assisted 150°C, 12 min N/A N/A Low

Challenges and Optimization Opportunities

Common Side Reactions

  • Over-Alkylation : Excess 1-phenylpiperazine leads to bis-alkylated impurities. Mitigated by stoichiometric control.
  • Hydrolysis : 2-Chloropyrazine degrades in prolonged aqueous heating; reaction monitoring via HPLC is critical.

Green Chemistry Innovations

  • Solvent-Free Reactions : Mechanochemical grinding (ball milling) could reduce solvent use.
  • Biocatalysis : Lipases or transaminases may enable enantioselective synthesis of chiral analogs.

Scientific Research Applications

2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorinated Pyrazine Derivatives
  • 2-Chloro-3-(4-chlorophenyl)pyrazine: Synthesized via refluxing 5-phenylpyrazin-2(1H)-one with POCl₃ and H₂SO₄, this analog replaces the 4-phenylpiperazine with a 4-chlorophenyl group.
  • 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine: A pyridazine analog with a similar substitution pattern.
Piperazine-Substituted Compounds
  • 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine : Features a methoxyethyl group instead of phenyl on the piperazine. This substitution increases hydrophilicity, which may improve solubility but reduce membrane permeability .
  • 6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3(2H)-pyridazinone: A pyridazinone derivative with a piperazine-linked carbonyl group.
Coordination Chemistry
  • Zinc halide pyrazine coordination polymers: Pyrazine acts as a bridging ligand in compounds like poly-bis(μ₂-pyrazine)-dichloro-zinc(II).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine C₁₄H₁₄ClN₅ 287.75 (estimated) 4-phenylpiperazine, Cl Likely low solubility in water
2-Chloro-3-(4-chlorophenyl)pyrazine C₁₀H₆Cl₂N₂ 233.08 4-Cl-phenyl, Cl Higher lipophilicity
2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine C₁₁H₁₇ClN₄O 256.73 2-methoxyethyl, Cl Improved solubility vs. phenyl analog

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., Cl) increase reactivity in substitution reactions.

Biological Activity Gaps: While antimicrobial trends are noted in pyrazines, direct evidence for 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine is lacking, necessitating further experimental validation .

Material Science Potential: Piperazine-pyrazine hybrids could explore coordination polymers, though steric bulk may limit metal binding .

Biological Activity

2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine features a pyrazine ring substituted with a chloro group and a phenylpiperazine moiety. This configuration is crucial for its biological activity, influencing interactions with various biological targets.

The primary mechanisms of action for 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine involve its interaction with neurotransmitter receptors and enzymes:

  • Receptor Binding : The compound exhibits high affinity for the 5-HT (serotonin) receptor family, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in mood regulation and anxiety responses.
  • Acetylcholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), enhancing cholinergic neurotransmission, which is beneficial for cognitive functions.

Pharmacokinetics

Understanding the pharmacokinetic profile of 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine is essential for evaluating its therapeutic potential:

ParameterValue
AbsorptionRapid oral absorption
DistributionWidely distributed in tissues
MetabolismHepatic metabolism
ExcretionPrimarily renal

Biological Activity and Case Studies

Several studies have evaluated the biological activity of this compound:

Antidepressant Activity

In a study assessing the antidepressant-like effects in animal models, 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine demonstrated significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties .

Anticonvulsant Effects

Another investigation revealed that derivatives of piperazine compounds, including 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine, exhibited anticonvulsant activity in various seizure models. The efficacy was attributed to modulation of serotonergic pathways .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine and its biological activity has been explored through SAR studies. Modifications to the phenyl and piperazine moieties significantly impact receptor binding affinity and enzymatic inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.